molecular formula C17H17ClN2O2S B4964814 3-chloro-N-[(3,5-dimethylphenyl)carbamothioyl]-4-methoxybenzamide

3-chloro-N-[(3,5-dimethylphenyl)carbamothioyl]-4-methoxybenzamide

Cat. No.: B4964814
M. Wt: 348.8 g/mol
InChI Key: JGONKTMEWOVUBE-UHFFFAOYSA-N
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Description

3-chloro-N-[(3,5-dimethylphenyl)carbamothioyl]-4-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chloro group, a methoxy group, and a carbamothioyl group attached to a benzamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[(3,5-dimethylphenyl)carbamothioyl]-4-methoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,5-dimethylaniline with 3-chloro-4-methoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction forms an amide bond, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[(3,5-dimethylphenyl)carbamothioyl]-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, sodium hydroxide

Major Products Formed

Scientific Research Applications

3-chloro-N-[(3,5-dimethylphenyl)carbamothioyl]-4-methoxybenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-N-[(3,5-dimethylphenyl)carbamothioyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)-N’-(3,5-dimethylphenyl)urea
  • 2-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide

Uniqueness

3-chloro-N-[(3,5-dimethylphenyl)carbamothioyl]-4-methoxybenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group, in particular, can influence its reactivity and interactions with biological targets, differentiating it from similar compounds .

Properties

IUPAC Name

3-chloro-N-[(3,5-dimethylphenyl)carbamothioyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2S/c1-10-6-11(2)8-13(7-10)19-17(23)20-16(21)12-4-5-15(22-3)14(18)9-12/h4-9H,1-3H3,(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGONKTMEWOVUBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)OC)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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